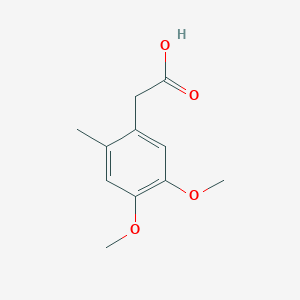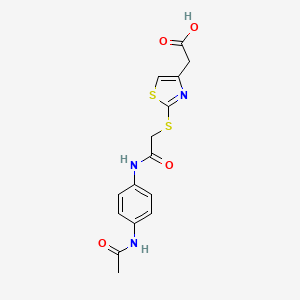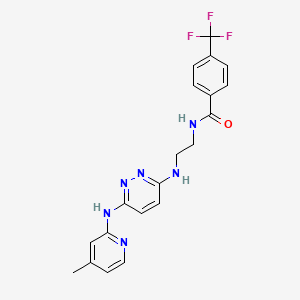![molecular formula C11H7F5N2O B2727675 N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide CAS No. 1436191-27-3](/img/structure/B2727675.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide, also known as DFP-10825, is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. This interaction is crucial in the regulation of the tumor suppressor protein p53, which is frequently mutated or deleted in various types of cancer. DFP-10825 has been shown to induce p53-dependent apoptosis in cancer cells and has potential as a therapeutic agent for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Acylation Techniques : The compound is explored in the context of acylation techniques, specifically trifluoroacetylation, providing a method to acylate amine, hydroxyl, and thiol groups under mild conditions, yielding neutral trifluoroacetamides useful in trace analysis due to their volatility and sharp peaks in gas chromatography (Donike, 1973).
Cyano Ligand Surrogacy : It has been investigated as a surrogate for the cyano ligand, particularly in metal complexes, showing potential for creating metal-centered emissions with significantly higher quantum yields and longer lifetimes compared to traditional dicyano analogues (Sun et al., 2012).
Chemical Transformations
Cyanation of Aryl and Heteroaryl Bromides : Utilization in electrophilic cyanation processes for synthesizing various benzonitriles, showcasing its effectiveness in cyanating electronically diverse and sterically demanding aryl bromides, including functionalized substrates (Anbarasan, Neumann, & Beller, 2011).
Conversion to Cyanoformamides : A novel method transforming trifluoropropanamides into cyanoformamides through C-CF3 bond cleavage and nitrogenation, highlighting a new approach for constructing nitrile groups involving C-CF3 σ-bond cleavage (Wang et al., 2017).
Application in Sensing Technologies
- Colorimetric Sensing of Fluoride Anions : The compound's derivatives have been synthesized for colorimetric sensing applications, showing significant promise in detecting fluoride anions through naked-eye detection, leveraging deprotonation-enhanced intramolecular charge transfer mechanisms (Younes et al., 2020).
Photochemical Studies
- Photoreactions in Different Solvents : Studies on photoreactions have shown that the compound undergoes distinct photoreactions based on the solvent used, such as acetonitrile and 2-propanol, indicating its potential in photochemistry research, especially in understanding photodermatosis mechanisms in cancer treatments (Watanabe, Fukuyoshi, & Oda, 2015).
Eigenschaften
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N2O/c12-6-1-2-7(8(13)3-6)9(5-17)18-10(19)4-11(14,15)16/h1-3,9H,4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMAFGZSXLHVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)NC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

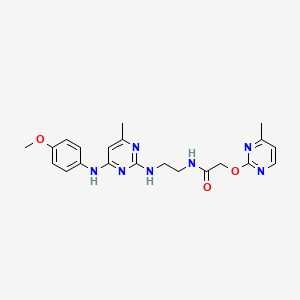
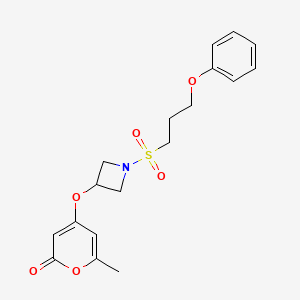

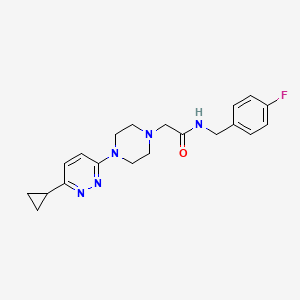
![Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2727600.png)
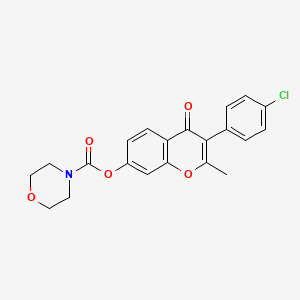

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)

![3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2727610.png)
